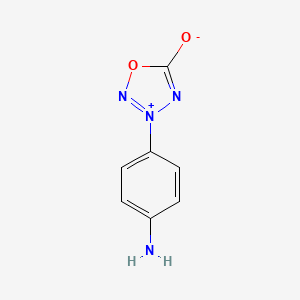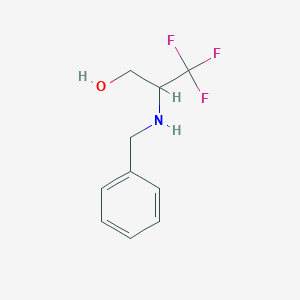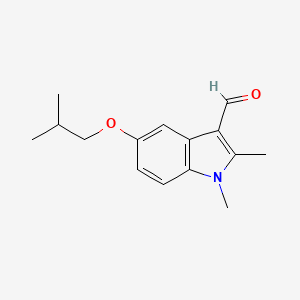
1-(3,5-Dichlorophenyl)-3-phenylurea
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-3-phenylurea (DCPU) is a synthetic compound belonging to the urea family. It is an important industrial and laboratory chemical, used for a variety of purposes, including as a reagent in organic synthesis and as a catalyst in chemical reactions. DCPU is also used in the manufacture of pharmaceuticals, agricultural products, and other industrial products. DCPU is a white crystalline solid that is highly soluble in water and has a melting point of 127°C.
Applications De Recherche Scientifique
Herbicidal Action and Environmental Impact
1-(3,5-Dichlorophenyl)-3-phenylurea and its derivatives are primarily studied for their herbicidal properties. For instance, certain 1,1-dimethyl-3-phenylureas are potent herbicides, functioning through the inhibition of chloroplast electron transport in photosynthesis. This mechanism is associated with the compound's structure and herbicidal activity (Wilcox & Moreland, 1969). Additionally, the environmental impact of these compounds, such as the widely used phenylurea herbicide diuron [N-(3,4-dichlorophenyl)-N,N-dimethylurea], is significant. Diuron is frequently detected as a major soil and water contaminant, showing strong adsorption by soil organic matter and slow degradation, potentially leading to the accumulation of toxic derivatives like 3,4-dichloroaniline (Villaverde et al., 2012).
Photodegradation and Transformation
Studies on the photodecomposition of phenylurea herbicides, including derivatives of this compound, reveal different degradation patterns when exposed to ultraviolet light and sunlight. This research has implications for understanding the environmental fate of these compounds (Jordan et al., 1964). Additionally, research on the reactions of phenylurea compounds with aqueous chlorine, such as in drinking water treatment, shows transformation pathways that occur at different pH levels, highlighting the potential for incomplete transformation during typical water treatment processes (Chusaksri et al., 2012).
Bioremediation and Microbial Degradation
The biodegradation of diuron and similar herbicides in soil, particularly in areas with long-term exposure, is a significant area of study. Bacterial strains capable of degrading these compounds have been isolated and identified, providing insights into potential bioremediation strategies. For example, Bacillus, Vagococcus, and Burkholderia species have shown varying degrees of diuron degradation in culture media (Ngigi et al., 2011). The biotransformation of diuron by specific microorganisms, such as Micrococcus sp., to synthesize metabolites for bioconjugation and immunoassay development, is also explored, showcasing the potential for monitoring and managing herbicide contamination (Sharma & Suri, 2011).
Structural and Chemical Studies
Structural analysis and synthesis of derivatives of this compound contribute to the understanding of their properties and potential applications. For instance, the crystal structure of chlorfluazuron, a related benzoylphenylurea insecticide, has been determined, revealing insights into its molecular interactions (Cho et al., 2015). Similarly, studies on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with a 3,5-dichlorophenyl component, highlight their potential in developing antimicrobial agents (Limban et al., 2011).
Mécanisme D'action
Target of Action
For instance, pyrazole-bearing compounds, which share some structural similarities, have demonstrated potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to affect the energetics of certain organisms, such asMycobacterium tuberculosis .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been mentioned in relation to similar compounds .
Result of Action
Compounds with similar structures have been found to have significant effects on certain organisms, such asMycobacterium tuberculosis .
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAALNHUNDFNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289452 | |
| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13142-58-0 | |
| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)


![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)

